molecular formula C17H17NO4 B6404627 4-Nitro-2-(4-T-butylphenyl)benzoic acid CAS No. 1261923-81-2

4-Nitro-2-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404627
CAS No.: 1261923-81-2
M. Wt: 299.32 g/mol
InChI Key: LPYFHDHEPATWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C15H15NO4 It is characterized by the presence of a nitro group (-NO2) and a tert-butyl group (-C(CH3)3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(4-T-butylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2-(4-T-butylphenyl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the nitration process makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Electrophiles such as halogens (e.g., bromine), Lewis acids as catalysts.

    Esterification: Alcohols (e.g., methanol), sulfuric acid as catalyst.

Major Products Formed

    Reduction: 4-Amino-2-(4-T-butylphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Methyl 4-nitro-2-(4-T-butylphenyl)benzoate.

Scientific Research Applications

4-Nitro-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4-T-butylphenyl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the tert-butyl group, making it less sterically hindered.

    2-(4-T-butylphenyl)benzoic acid:

    4-Amino-2-(4-T-butylphenyl)benzoic acid: The reduced form of 4-Nitro-2-(4-T-butylphenyl)benzoic acid, with different chemical properties.

Uniqueness

This compound is unique due to the combination of the nitro and tert-butyl groups on the benzoic acid core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18(21)22)8-9-14(15)16(19)20/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYFHDHEPATWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690602
Record name 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-81-2
Record name 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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